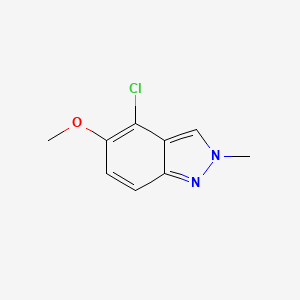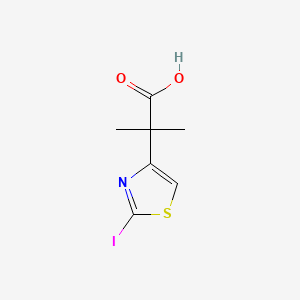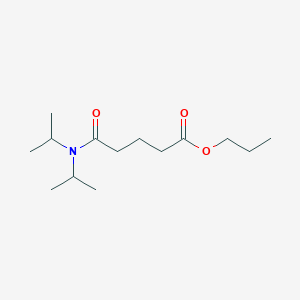![molecular formula C16H12FN3 B14013838 2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine is a compound that belongs to the class of bipyridines and oligopyridines These compounds are characterized by the presence of two pyridine rings linked to each other
Vorbereitungsmethoden
The synthesis of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pentafluoropyridine and pyridin-2-ol, which react under specific conditions to form the desired bipyridine compound .
Analyse Chemischer Reaktionen
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated reagents.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential in biological studies, particularly in the development of anticancer agents.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitogen-activated protein kinase 10, which plays a role in various cellular processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine can be compared with other similar compounds, such as:
2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound also contains a bipyridine core and has shown promising anticancer activity.
3-Amino-4-arylpyridin-2(1H)-ones: These compounds are of interest due to their biological activity and potential use in drug development.
The uniqueness of 2-(3-Fluorophenyl)-[3,4’-bipyridin]-6-amine lies in its specific fluorophenyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H12FN3 |
|---|---|
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C16H12FN3/c17-13-3-1-2-12(10-13)16-14(4-5-15(18)20-16)11-6-8-19-9-7-11/h1-10H,(H2,18,20) |
InChI-Schlüssel |
CHKHNTQGDVNHIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)N)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
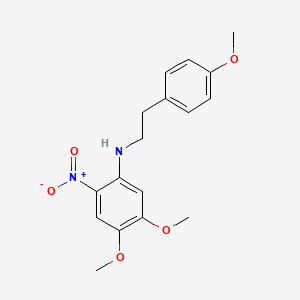

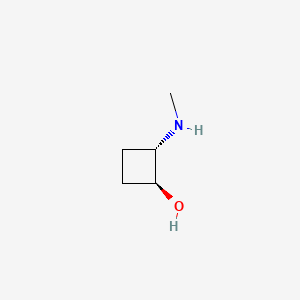
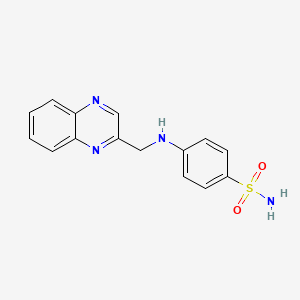
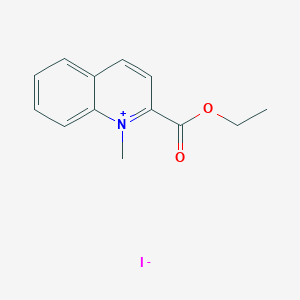
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)

